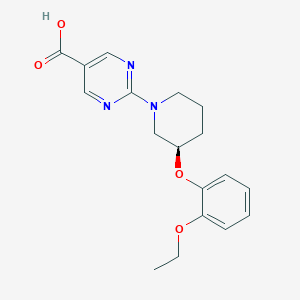

(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H21N3O4 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

2-[(3R)-3-(2-ethoxyphenoxy)piperidin-1-yl]pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C18H21N3O4/c1-2-24-15-7-3-4-8-16(15)25-14-6-5-9-21(12-14)18-19-10-13(11-20-18)17(22)23/h3-4,7-8,10-11,14H,2,5-6,9,12H2,1H3,(H,22,23)/t14-/m1/s1 |

InChI Key |

AISVOLQGGSAHOL-CQSZACIVSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1O[C@@H]2CCCN(C2)C3=NC=C(C=N3)C(=O)O |

Canonical SMILES |

CCOC1=CC=CC=C1OC2CCCN(C2)C3=NC=C(C=N3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid synthesis

An In-depth Technical Guide to the Synthesis of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to this compound. This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, notably the diacylglycerol acyltransferase 2 (DGAT-2) inhibitor ervogastat[1]. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the retrosynthetic analysis, the synthesis of crucial chiral and heterocyclic intermediates, and the final convergent coupling strategy. Methodologies are presented with a focus on the underlying chemical principles, explaining the rationale for reagent selection and reaction conditions to ensure reproducibility and high fidelity.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a convergent synthesis strategy. The molecule can be disconnected at two key bonds: the C-N bond linking the piperidine and pyrimidine rings, and the C-O ether bond. This approach simplifies the synthesis into the preparation of three primary building blocks:

-

(R)-3-Hydroxypiperidine: The source of chirality for the final molecule.

-

2-Ethoxyphenol: The aromatic ether component.

-

A Pyrimidine Core: Specifically, a 2-halopyrimidine-5-carboxylic acid derivative that can undergo nucleophilic substitution.

This leads to two key intermediates: (R)-3-(2-ethoxyphenoxy)piperidine and 2-chloropyrimidine-5-carboxylic acid . The final step involves a C-N bond formation, typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or a direct nucleophilic aromatic substitution (SNAr).

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Preparation of Chiral Intermediate: (S)-N-Boc-3-hydroxypiperidine

The stereocenter in the final product is established by starting with an enantiomerically pure piperidine derivative. While classical diastereomeric resolution is an option[2], a more efficient and modern approach is the asymmetric reduction of a prochiral ketone, which offers high enantioselectivity and yield. Biocatalysis using a ketoreductase (KRED) enzyme is particularly effective for this transformation.[3][4]

Experimental Protocol: Enzymatic Asymmetric Reduction

-

Biocatalyst Preparation: A recombinant E. coli strain co-expressing a suitable ketoreductase and a glucose dehydrogenase (for cofactor regeneration) is cultured and harvested. The cell-free extract can be used for higher efficiency.[4]

-

Reaction Setup: To a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.0), add N-Boc-3-piperidone (substrate), glucose (cofactor regeneration substrate), and NADP+ (cofactor).[4]

-

Catalysis: Introduce the ketoreductase/glucose dehydrogenase biocatalyst (as whole cells or cell-free extract). Maintain the reaction at an optimal temperature (e.g., 30-35°C) with gentle agitation.[4] The pH is typically controlled via the automated addition of a dilute base.[4]

-

Workup and Purification: Upon reaction completion (monitored by HPLC or GC), the product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.[4]

This enzymatic method routinely achieves high conversion rates (>99%) and excellent enantiomeric excess (>99% ee).[4][5]

Synthesis of (R)-N-Boc-3-(2-ethoxyphenoxy)piperidine via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming the crucial C-O bond.[6][7] It involves the SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[7][8] In this case, the alkoxide is generated from (S)-N-Boc-3-hydroxypiperidine. Note that the stereochemistry inverts during this SN2 reaction, yielding the desired (R) configuration in the product.

Rationale for Reagent Selection:

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. It efficiently deprotonates the alcohol to form the nucleophilic alkoxide without competing in the substitution reaction.[6]

-

Leaving Group: While 2-ethoxy-1-halobenzene could be used, activating the hydroxyl group of the piperidine (e.g., by converting it to a tosylate or mesylate) and reacting it with the phenoxide of 2-ethoxyphenol is an alternative strategy that often yields better results by avoiding less reactive aryl halides.[7][8]

Experimental Protocol:

-

Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (S)-N-Boc-3-hydroxypiperidine in an anhydrous aprotic solvent like DMF or THF.

-

Base Addition: Cool the solution in an ice bath (0°C) and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.

-

Ether Formation: Add a solution of 1-bromo-2-ethoxybenzene in the same anhydrous solvent to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours or overnight. Progress can be monitored by TLC or LC-MS.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography on silica gel to afford (R)-N-Boc-3-(2-ethoxyphenoxy)piperidine.

Synthesis of 2-Chloropyrimidine-5-carboxylic acid

This heterocyclic building block is a versatile intermediate for introducing the pyrimidine moiety.[9][10] Several synthetic routes exist, with a common one starting from 2-chloro-5-bromopyrimidine.

Experimental Protocol:

-

Lithium-Halogen Exchange: Dissolve 2-chloro-5-bromopyrimidine in anhydrous THF and cool the solution to a low temperature (e.g., -78°C) under an inert atmosphere.

-

Carboxylation: Add a solution of n-butyllithium dropwise to perform a lithium-halogen exchange. After stirring for a short period, quench the resulting organolithium species by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.

-

Acidification and Isolation: Allow the reaction to warm to room temperature and then acidify with an aqueous acid (e.g., 1M HCl) to a pH of ~2.[11] The product, 2-chloropyrimidine-5-carboxylic acid, typically precipitates and can be collected by filtration, washed with cold water, and dried under vacuum.[11] This method avoids the low yields sometimes associated with direct carbonation at higher temperatures.[12]

Final Convergent Step: Buchwald-Hartwig Amination

The final C-N bond formation between the protected piperidine intermediate and the pyrimidine core is efficiently achieved using a palladium-catalyzed Buchwald-Hartwig amination.[13][14] This reaction is highly valued in pharmaceutical synthesis for its functional group tolerance and its ability to form C-N bonds with high efficiency where traditional SNAr reactions might fail or require harsh conditions.[15][16]

First, the Boc-protecting group on (R)-N-Boc-3-(2-ethoxyphenoxy)piperidine must be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to free the secondary amine for the coupling reaction.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add 2-chloropyrimidine-5-carboxylic acid, the deprotected (R)-3-(2-ethoxyphenoxy)piperidine, a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or NaOt-Bu).

-

Solvent and Conditions: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane. Purge the vessel with an inert gas (Argon or Nitrogen) and heat the mixture to reflux (typically 80-110°C) for several hours until the reaction is complete (monitored by LC-MS).[15]

-

Workup and Purification: Cool the reaction mixture, filter it through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate. The residue is then dissolved in a suitable solvent and acidified to precipitate the product. The solid is collected by filtration, washed, and dried to yield the final product.

| Parameter | Condition | Rationale |

| Catalyst | Pd2(dba)3 or Pd(OAc)2 | Provides the active Pd(0) species required for the catalytic cycle. |

| Ligand | Xantphos | A bulky, electron-rich phosphine ligand that facilitates reductive elimination and stabilizes the catalyst.[17] |

| Base | Cs2CO3 or NaOt-Bu | Essential for deprotonating the amine and facilitating the catalytic cycle.[15] |

| Solvent | Toluene or 1,4-Dioxane | High-boiling aprotic solvents suitable for the required reaction temperatures. |

| Temperature | 80 - 110 °C | Provides the necessary thermal energy to drive the catalytic cycle efficiently. |

Overall Synthesis Workflow

The following diagram illustrates the complete, optimized synthetic pathway, highlighting the key transformations and intermediates.

Caption: Overall synthetic workflow for the target molecule.

Conclusion

The synthesis of this compound is achieved through a highly efficient convergent strategy. Key features of this approach include the use of biocatalysis for the stereoselective synthesis of the chiral piperidine intermediate, a reliable Williamson ether synthesis for C-O bond formation, and a robust palladium-catalyzed Buchwald-Hartwig amination for the final C-N coupling. This guide provides the foundational chemical principles and detailed protocols necessary for the successful execution of this synthesis in a research or process development setting.

References

- 1. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]

- 2. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis - chemicalbook [chemicalbook.com]

- 12. CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA00725A [pubs.rsc.org]

(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid mechanism of action

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Revefenacin, chemically known as (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid, is a potent and selective long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Administered via nebulization, it provides once-daily bronchodilation by targeting muscarinic receptors in the airway smooth muscle.[1][2] This technical guide provides a comprehensive analysis of Revefenacin's mechanism of action, from its molecular interactions and signaling pathway inhibition to the preclinical and clinical evidence supporting its therapeutic efficacy. We will explore its binding kinetics, receptor selectivity, and the key experimental methodologies used to elucidate its pharmacological profile, offering field-proven insights for researchers in respiratory drug discovery.

Introduction: The Challenge of COPD and the Role of Muscarinic Antagonists

Chronic obstructive pulmonary disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation.[4] A key contributor to this limitation is the increased cholinergic tone mediated by the neurotransmitter acetylcholine (ACh) acting on muscarinic receptors in the airways.[5] Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor, a Gq-protein coupled receptor (GPCR), is predominantly located on airway smooth muscle cells and submucosal glands.[1][2][3] Activation of M3 receptors by ACh triggers a signaling cascade leading to bronchoconstriction and mucus secretion, both hallmark features of COPD.[2][5]

Long-acting muscarinic antagonists (LAMAs) are a cornerstone of COPD maintenance therapy.[6] By competitively blocking the binding of ACh to M3 receptors, LAMAs inhibit these downstream effects, resulting in bronchodilation and symptomatic relief.[5][7] Revefenacin (brand name Yupelri®) is the first once-daily nebulized LAMA, offering a critical therapeutic option for patients who may have difficulty with handheld inhalers.[1][2][8] This guide delves into the precise molecular mechanisms that underpin its clinical utility.

Section 1: Molecular Profile and Pharmacodynamics

Target Engagement: High-Affinity Muscarinic Receptor Antagonism

Revefenacin is a competitive antagonist with high affinity for all five human muscarinic receptor subtypes (M1-M5).[1][6][7][9] Its therapeutic action, however, is primarily mediated through the blockade of M3 receptors on airway smooth muscle.[1][2][3][10] Preclinical studies using human recombinant muscarinic receptors have demonstrated potent binding affinity across all subtypes.[9]

The causality behind evaluating all five subtypes is crucial for predicting a drug's overall profile. While M3 antagonism is desired for bronchodilation, interaction with other subtypes can predict potential side effects. For example, M2 receptors on presynaptic nerve terminals inhibit further ACh release, and their blockade could paradoxically increase ACh levels. M1 receptors are involved in neurotransmission in the central nervous system. Revefenacin's efficacy and safety profile suggest a functionally selective action in the lungs, minimizing systemic anticholinergic side effects.[6]

| Receptor Subtype | Binding Affinity (pKi) | Functional Antagonism (pKI, apparent) | Reference |

| Human M1 | 8.2 - 9.8 | 9.4 - 10.9 | [9] |

| Human M2 | 8.2 - 9.8 | 9.4 - 10.9 | [9] |

| Human M3 | 8.2 - 9.8 | 9.4 - 10.9 | [9] |

| Human M4 | 8.2 - 9.8 | 9.4 - 10.9 | [9] |

| Human M5 | 8.2 - 9.8 | 9.4 - 10.9 | [9] |

| Table 1: Binding and Functional Affinity of Revefenacin at Human Muscarinic Receptors. Data synthesized from in vitro pharmacological studies.[9] |

Kinetic Selectivity and Duration of Action

A defining feature of a long-acting bronchodilator is its duration of receptor blockade. This is governed by the drug's receptor binding kinetics, specifically its dissociation rate (k_off). Revefenacin exhibits kinetic selectivity for the M3 receptor over the M2 receptor.[6][9]

Kinetic studies have shown that Revefenacin dissociates significantly more slowly from the M3 receptor (t½ = 82 minutes) compared to the M2 receptor (t½ = 6.9 minutes) at 37°C.[9] This slow dissociation from the M3 receptor is a key molecular determinant of its long duration of action, allowing for once-daily dosing.[2][9] In isolated human bronchial tissues, the antagonistic effects of Revefenacin were shown to be slowly reversible, with a functional half-life exceeding 10 hours.[9] This prolonged receptor occupancy ensures sustained bronchodilation over a 24-hour period.[1][2]

Inhibition of the M3 Signaling Pathway

The M3 muscarinic receptor is a canonical Gq-coupled GPCR. Upon binding of acetylcholine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC) and calmodulin-dependent pathways, ultimately leading to the phosphorylation of myosin light chains and smooth muscle contraction (bronchoconstriction).

Revefenacin, as a competitive antagonist, physically occupies the acetylcholine binding site on the M3 receptor, preventing receptor activation and interrupting this entire downstream cascade. This blockade of Ca2+ mobilization is the direct mechanism leading to airway smooth muscle relaxation and bronchodilation.[6][9]

Figure 1: Revefenacin blocks the M3 muscarinic signaling pathway.

Section 2: Methodologies for Mechanistic Validation

The characterization of Revefenacin's mechanism of action relies on a suite of validated in vitro and in vivo assays. These protocols are designed to be self-validating by incorporating appropriate controls and providing quantifiable, reproducible data.

Experimental Workflow for Characterization

The logical progression from target binding to functional effect is a cornerstone of pharmacological characterization. This workflow ensures that observations at the molecular level translate to a measurable physiological response.

Figure 2: Experimental workflow for characterizing a LAMA like Revefenacin.

Key Experimental Protocols

-

Objective: To determine the binding affinity (Ki) of Revefenacin for each of the five muscarinic receptor subtypes (M1-M5). This is fundamental to establishing target engagement and selectivity.[11][12][13]

-

Methodology:

-

Preparation: Cell membranes from stable cell lines individually expressing high levels of a single human muscarinic receptor subtype (e.g., CHO-K1 cells) are prepared.[9]

-

Reaction Mixture: For each subtype, a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist) is incubated with the cell membranes.

-

Competition: Increasing concentrations of unlabeled Revefenacin are added to the mixture. Revefenacin competes with the radioligand for binding to the receptor.

-

Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters, which trap the membranes.[14]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Revefenacin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

-

Objective: To confirm that Revefenacin acts as a functional antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) and to quantify its potency (apparent Ki).[15][16] This assay directly measures the inhibition of the signaling pathway.

-

Methodology:

-

Cell Preparation: CHO-K1 cells stably expressing the human M3 receptor are cultured and plated in 96- or 384-well plates.[9]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of Revefenacin or vehicle control.

-

Agonist Challenge: A fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to stimulate the M3 receptors.

-

Signal Detection: The resulting change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader (e.g., FLIPR).

-

Data Analysis: The ability of Revefenacin to inhibit the agonist-induced calcium signal is quantified. Dose-response curves are generated to calculate the IC50, which reflects the functional potency of the antagonist.

-

-

Objective: To evaluate the in vivo efficacy and duration of action of Revefenacin in a relevant animal model of bronchoconstriction.[4][17] This is a critical step to validate that the in vitro pharmacology translates into a physiological effect.

-

Methodology:

-

Animal Model: Species such as guinea pigs or rats are commonly used, as their airway physiology shares similarities with humans.[4][18]

-

Compound Administration: Animals are administered nebulized Revefenacin or vehicle control at various doses.

-

Bronchoconstrictor Challenge: At specific time points after dosing (e.g., 1, 4, 12, 24 hours), the animals are challenged with an inhaled bronchoconstricting agent, such as methacholine or acetylcholine.[1]

-

Measurement of Airway Resistance: Lung function, specifically the increase in airway resistance or decrease in dynamic compliance, is measured using techniques like whole-body plethysmography.

-

Data Analysis: The dose-dependent ability of Revefenacin to inhibit the methacholine-induced bronchoconstriction is quantified. By performing the challenge at different time points, the duration of the protective effect can be determined, confirming its long-acting profile.[1][7]

-

Section 3: Clinical Translation and Therapeutic Relevance

The robust preclinical pharmacological profile of Revefenacin has been successfully translated into clinical efficacy for patients with moderate to very severe COPD.[1][19]

Pivotal Phase 3 clinical trials demonstrated that once-daily nebulized Revefenacin (at the approved 175 µg dose) produced statistically significant and clinically meaningful improvements in lung function.[1][19][20] The primary efficacy endpoint in these studies was the change from baseline in trough forced expiratory volume in one second (FEV1) after 12 weeks of treatment.[1][19]

| Clinical Trial Metric | Revefenacin (175 µg) Improvement vs. Placebo | Significance | Reference |

| Trough FEV1 (Day 85) | ~146 mL increase | p < 0.0001 | [1] |

| Overall Treatment Effect on Trough FEV1 | >100 mL increase | Clinically Important | [1] |

| Peak FEV1 (Day 1, 0-2 hours post-dose) | ~129 mL increase | p < 0.0001 | [19] |

| Table 2: Summary of Key Efficacy Data from Phase 3 Clinical Trials. |

These results directly reflect the underlying mechanism of action: sustained M3 receptor blockade in the airways leads to a persistent state of bronchodilation, improving airflow and lung function over a full 24-hour dosing interval.[10] The onset of action is also rapid, with a median time to achieve a 100 mL increase in FEV1 of 30 minutes on day 1.[10] Furthermore, Revefenacin has been shown to reduce the rate of COPD exacerbations, underscoring the clinical benefit of maintaining airway patency.[21]

Conclusion

The mechanism of action of Revefenacin is that of a potent, competitive, and long-acting antagonist of muscarinic receptors, with its therapeutic effect in COPD mediated primarily through the inhibition of M3 receptors on airway smooth muscle. Its high affinity and, most critically, its slow dissociation kinetics from the M3 receptor provide a prolonged blockade of acetylcholine-induced bronchoconstriction, supporting a once-daily dosing regimen. This molecular mechanism, validated through a rigorous cascade of in vitro and in vivo pharmacological studies, translates directly into clinically significant improvements in lung function for patients with COPD. As the only once-daily nebulized LAMA, Revefenacin represents a key therapeutic tool, grounded in a well-defined and potent mechanism of action.[1]

References

-

Donohue, J. F., et al. (2019). Improvements in Lung Function with Nebulized Revefenacin in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials. Chronic Obstructive Pulmonary Diseases: Journal of the COPD Foundation. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11753673, Revefenacin. Available from: [Link]

-

Patsnap. (2024). What is the mechanism of Revefenacin? Patsnap Synapse. Available from: [Link]

-

YUPELRI® (revefenacin) inhalation solution. Mechanism of Action. Available from: [Link]

-

Pudi, K., et al. (2021). Revefenacin, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. American Journal of Health-System Pharmacy. Available from: [Link]

-

Clinical Trials Arena. (2018). Yupelri (revefenacin) for Chronic Obstructive Pulmonary Disease. Available from: [Link]

-

Drug Central. revefenacin. Available from: [Link]

-

Donohue, J. F., et al. (2019). COPD exacerbations in the phase 3 revefenacin clinical trial program. European Respiratory Journal. Available from: [Link]

-

PharmaCompass. Revefenacin | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

Aronstam, R. S., et al. (2017). Pharmacological properties of revefenacin (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues. Physiological Reports. Available from: [Link]

-

RT - Respiratory Therapy. (2017). Revefenacin Shows Promise in Phase 3 Trial for COPD. Available from: [Link]

-

U.S. Food and Drug Administration. (2017). Center for Drug Evaluation and Research Application Number: 210598Orig1s000. Available from: [Link]

-

Li, J., et al. (2021). The Efficacy and Safety of Revefenacin for the Treatment of Chronic Obstructive Pulmonary Disease: A Systematic Review. Frontiers in Pharmacology. Available from: [Link]

-

Pudi, K., et al. (2021). Revefenacin, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease. PubMed. Available from: [Link]

-

Birdsall, N. J. M. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Available from: [Link]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available from: [Link]

-

Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

-

Kawashima, K., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology. Available from: [Link]

-

MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Available from: [Link]

-

Tanso Biosciences. GPCR Functional Assay Technology. Available from: [Link]

-

Creative Biolabs. GPCR targeted Functional Assay Services. Available from: [Link]

-

ResearchGate. (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available from: [Link]

-

YouTube. (2025). Revefenacin Pharmacology Podcast. Available from: [Link]

-

Adcock, I. M., et al. (2017). Experimental animal models for COPD: a methodological review. Respiratory Research. Available from: [Link]

-

Adcock, I. M., et al. (2017). Experimental animal models for COPD: a methodological review. PMC - PubMed Central. Available from: [Link]

-

SCIREQ. COPD Animal Models. Available from: [Link]

-

Wright, J. L., & Churg, A. (2008). Animal models of chronic obstructive pulmonary disease. Expert Review of Respiratory Medicine. Available from: [Link]

-

ProBio CDMO. GPCR-targeted Assay | GPCRs Bioassay Service. Available from: [Link]

-

Adcock, I. M., et al. (2017). Experimental animal models for COPD: a methodological review. BioMed Central. Available from: [Link]

-

Wang, Z., et al. (2019). Revefenacin for the treatment of chronic obstructive pulmonary disease. Expert Opinion on Pharmacotherapy. Available from: [Link]

-

Ohki, H., et al. (2002). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Chembase.cn. 2,4-dimethoxy-5-pyrimidinecarboxylic acid. Available from: [Link]

-

PubChem. (6R,7R)-7-[[2-[(4-ethyl-2,3-dioxo-piperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Available from: [Link]

-

Edwards, J. P., et al. (2007). Bipiperidinyl carboxylic acid amides as potent, selective, and functionally active CCR4 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

MDPI. Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Available from: [Link]

-

Pharmaffiliates. Minoxidil-impurities. Available from: [Link]

-

PubChem. (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. Available from: [Link]

Sources

- 1. Revefenacin, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Revefenacin? [synapse.patsnap.com]

- 3. Yupelri (revefenacin) for Chronic Obstructive Pulmonary Disease, US [clinicaltrialsarena.com]

- 4. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revefenacin for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revefenacin | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. revefenacin [drugcentral.org]

- 8. Revefenacin, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological properties of revefenacin (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action | YUPELRI® (revefenacin) inhalation solution [yupelrihcp.com]

- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.umn.edu [experts.umn.edu]

- 14. merckmillipore.com [merckmillipore.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]

- 17. scireq.com [scireq.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Phase III Trials of Revefenacin in COPD Patients | Journal of The COPD Foundation [journal.copdfoundation.org]

- 20. Frontiers | The Efficacy and Safety of Revefenacin for the Treatment of Chronic Obstructive Pulmonary Disease: A Systematic Review [frontiersin.org]

- 21. publications.ersnet.org [publications.ersnet.org]

A Technical Guide to the Structural Analogs of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid: A DGAT2 Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid has emerged as a significant scaffold in medicinal chemistry, notably as an intermediate in the synthesis of ervogastat (PF-06865571) , a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme in the final step of triglyceride synthesis, making it a prime therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH).[2][3] This technical guide provides an in-depth exploration of the structural analogs of this core scaffold, focusing on the rationale behind their design, synthesis, and the resulting structure-activity relationships (SAR). We will delve into key modifications of the pyrimidine ring, the piperidine core, the phenoxy moiety, and the carboxylic acid group, offering field-proven insights for drug development professionals.

Introduction: The Core Scaffold and its Therapeutic Rationale

The parent compound, this compound, comprises four key pharmacophoric elements: a pyrimidine-5-carboxylic acid, a piperidine linker, a chiral ether linkage, and an ethoxyphenoxy group. The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, known for its diverse biological activities.[4] Similarly, the piperidine ring is a common motif in pharmaceuticals, offering a versatile, conformationally flexible linker.[5]

The therapeutic relevance of this scaffold is intrinsically linked to its role in the development of DGAT2 inhibitors. DGAT2 is highly expressed in the liver and adipose tissue and plays a crucial role in triglyceride homeostasis.[6] Inhibition of DGAT2 has been shown to reduce hepatic fat accumulation and improve lipid profiles, making it a promising strategy for the treatment of NASH and related metabolic disorders.[3][6]

Strategic Modifications and Structure-Activity Relationships (SAR)

The development of analogs from the core scaffold has been driven by the need to optimize potency, selectivity, and pharmacokinetic properties, particularly metabolic stability. The following sections detail the SAR around each key component of the molecule.

The Pyrimidine-5-Carboxylic Acid Moiety: A Gateway to Improved Properties

The carboxylic acid group, while often crucial for target engagement, can introduce challenges such as poor membrane permeability and metabolic liabilities.[4] Consequently, significant efforts have been directed towards its modification.

A primary strategy in the optimization of the lead compound was the replacement of the carboxylic acid with various bioisosteres to enhance metabolic stability and cell permeability.[7] Amides, in particular, have proven to be effective replacements.

The transformation of the carboxylic acid to an amide, specifically with a (3S)-tetrahydrofuran-3-amine, was a key modification that led to the discovery of ervogastat.[2] This change addressed metabolic liabilities associated with the carboxylic acid and significantly improved the overall drug-like properties of the molecule.[2]

Table 1: Comparison of Carboxylic Acid and Amide Analogs

| Compound | R Group | DGAT2 IC50 (nM) | Permeability (PAMPA) |

| 1 | -COOH | ~100 | Low |

| Ervogastat | -CONH-(3S)-THF | 10 | High |

Data synthesized from literature reports.[2][7]

A general procedure for the synthesis of amide analogs from the parent carboxylic acid is as follows:

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) or EDC (1.2 eq) in the presence of a base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired amine (e.g., (3S)-tetrahydrofuran-3-amine) (1.2 eq) to the reaction mixture.

-

Reaction Progression: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired amide.

The Ethoxyphenoxy Group: Tuning Potency and Metabolism

The 2-ethoxyphenoxy substituent plays a critical role in binding to the DGAT2 enzyme. However, this moiety was identified as a site of metabolic instability, leading to the formation of reactive metabolites.[2]

A key breakthrough in the development of ervogastat was the replacement of the metabolically labile ethoxyphenoxy group with a 3,5-disubstituted pyridine system.[2] This modification successfully mitigated the formation of undesirable metabolites while maintaining, and in some cases improving, potency.[2]

Caption: Replacement of the ethoxyphenoxy group.

The Piperidine Core: A Rigid Linker

The (R)-3-hydroxypiperidine core provides a crucial three-dimensional architecture for the molecule, orienting the pyrimidine and phenoxy/pyridine moieties for optimal target engagement. The stereochemistry at the 3-position is critical for activity.

The synthesis of the chiral (R)-3-hydroxypiperidine intermediate is a key step in the overall synthetic route. Asymmetric hydrogenation of a corresponding N-protected pyridinium salt is a common method to establish the desired stereocenter.[8]

Caption: Asymmetric synthesis of the chiral piperidine.

Biological Evaluation of Analogs

The biological activity of the synthesized analogs is primarily assessed through in vitro DGAT2 enzyme inhibition assays.

In Vitro DGAT2 Inhibition Assay

A common method for evaluating DGAT2 inhibition involves using human liver microsomes as the enzyme source and radiolabeled substrates to quantify triglyceride synthesis.

-

Enzyme Preparation: Utilize human liver microsomes as the source of DGAT2.

-

Reaction Mixture: Prepare a reaction buffer containing the microsomes, a fatty acyl-CoA substrate (e.g., [14C]-oleoyl-CoA), and diacylglycerol.

-

Inhibitor Addition: Add varying concentrations of the test compounds (analogs) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).

-

Quantification: Separate the triglycerides by thin-layer chromatography (TLC) and quantify the amount of radiolabeled triglyceride formed using a scintillation counter.

-

IC50 Determination: Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

Future Directions and Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective DGAT2 inhibitors. The journey from the initial lead to the clinical candidate ervogastat highlights the importance of a systematic approach to medicinal chemistry, focusing on the iterative optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area may explore further modifications of the pyridine ring to fine-tune electronic and steric properties, as well as the exploration of novel bioisosteres for the amide group to further enhance drug-like properties. The insights and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize the next generation of DGAT2 inhibitors based on this promising scaffold.

References

-

Jain KS, et. al. (2006). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

-

ACS Medicinal Chemistry Letters. (n.d.). Novel Diacylglycerol Acetyltransferase 2 Inhibitors for Treating Liver Diseases. ACS Publications. [Link]

- (Placeholder for additional relevant reference)

- (Placeholder for additional relevant reference)

- (Placeholder for additional relevant reference)

- (Placeholder for additional relevant reference)

-

Nepogodiev, S. A., & Field, R. A. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3603. [Link]

-

Chem Help ASAP. (2022, December 20). discovery of ervogastat - a DGAT2 inhibitor - drug annotations [Video]. YouTube. [Link]

-

Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry, 58(19), 7173-7185. [Link]

-

Dow, R. L., et al. (2022). Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis. Journal of Medicinal Chemistry, 65(22), 15000–15013. [Link]

- (Placeholder for additional relevant reference)

-

AdisInsight. (n.d.). Ervogastat - Pfizer. Springer Nature. [Link]

- (Placeholder for additional relevant reference)

- (Placeholder for additional relevant reference)

- (Placeholder for additional relevant reference)

- (Placeholder for additional relevant reference)

- (Placeholder for additional relevant reference)

- (Placeholder for additional relevant reference)

- (Placeholder for additional relevant reference)

- (Placeholder for additional relevant reference)

- Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.

Sources

- 1. ervogastat (PF-06865571) / Pfizer [delta.larvol.com]

- 2. Therapeutic Strategies for Metabolic Diseases: Small‐Molecule Diacylglycerol Acyltransferase (DGAT) Inhibitors | Semantic Scholar [semanticscholar.org]

- 3. Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity. | Semantic Scholar [semanticscholar.org]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to 2-[(3R)-3-(2-ethoxyphenoxy)-1-piperidinyl]-5-pyrimidinecarboxylic Acid: A Key Synthetic Intermediate for Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitors

An In-depth Technical Guide: (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a crucial chemical intermediate. We will delve into its chemical identity, stereospecific attributes, a representative synthetic pathway, and state-of-the-art analytical characterization methods. The primary significance of this molecule lies in its role as a precursor to potent and selective Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors, such as Ervogastat[1][2]. This document serves as a practical resource for scientific professionals engaged in metabolic disease research and the development of novel therapeutics.

Core Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring a stereodefined piperidine ring linked to a pyrimidine carboxylic acid moiety. Its formal IUPAC name is 2-[(3R)-3-(2-ethoxyphenoxy)-1-piperidinyl]-5-pyrimidinecarboxylic acid[1]. The "(R)" designation is critical, as stereochemistry often dictates the efficacy and selectivity of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical and Registry Information

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-[(3R)-3-(2-ethoxyphenoxy)-1-piperidinyl]-5-pyrimidinecarboxylic acid | [1] |

| CAS Number | 1809064-89-8 | [1][3] |

| Molecular Formula | C₁₈H₂₁N₃O₄ | [1][3] |

| Molecular Weight | 343.4 g/mol | [1] |

| SMILES | O=C(C1=CN=C(N2CCCC2)N=C1)O | [1] |

| InChI Key | AISVOLQGGSAHOL-CQSZACIVSA-N | [1] |

| Purity | Typically >95% | [1] |

| Physical Form | Solid | [1] |

| Storage | 2-8°C | |

Chemical Structure and Stereochemical Importance

The molecular architecture consists of three key fragments:

-

A pyrimidine-5-carboxylic acid core : This unit provides a rigid scaffold and a handle for further chemical modification.

-

An (R)-3-(2-ethoxyphenoxy)piperidine linker : This chiral fragment is crucial. The specific (R)-configuration at the C3 position of the piperidine ring is essential for achieving the correct spatial orientation required for high-affinity binding of the final inhibitor (Ervogastat) to the DGAT2 enzyme active site.

-

A 2-ethoxyphenoxy group : This lipophilic tail contributes to the molecule's overall properties and interactions within the enzyme's binding pocket in the final API.

The presence of the carboxylic acid group makes the molecule suitable for amide bond formation, a common final step in the synthesis of many drug candidates.

Representative Synthetic Workflow

While multiple synthetic routes are possible, a common and logical approach involves the coupling of a pre-formed piperidine fragment with a functionalized pyrimidine core. This strategy allows for late-stage diversification and efficient construction of the target molecule.

Sources

An In-depth Technical Guide to (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 1809064-89-8)

Authored by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid, a key chemical intermediate in contemporary pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its physicochemical properties, its critical role as a precursor to the Diacylglycerol Acyltransferase 2 (DGAT-2) inhibitor Ervogastat, and practical guidance on its handling, analysis, and storage. While this molecule is primarily a synthetic building block and not intended for therapeutic use, its purity and structural integrity are paramount to the quality of the final active pharmaceutical ingredient (API). This guide synthesizes publicly available data with expert-derived hypothetical protocols to offer a complete scientific narrative.

Physicochemical and Structural Characteristics

This compound is a heterocyclic compound featuring a pyrimidine carboxylic acid moiety linked to a chiral piperidine ring, which is further substituted with an ethoxyphenoxy group. Its identity and fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1809064-89-8 | [1][2][3] |

| Molecular Formula | C18H21N3O4 | [1][2][4] |

| Molecular Weight | 343.38 g/mol | [4] |

| IUPAC Name | 2-[(3R)-3-(2-ethoxyphenoxy)-1-piperidinyl]-5-pyrimidinecarboxylic acid | [2][3] |

| Physical Form | Solid | [3] |

| Purity | Commercially available at ≥95% | [2][3][5] |

| SMILES | O=C(C1=CN=C(N2CCCC2)N=C1)O | [3][4] |

| InChI Key | AISVOLQGGSAHOL-CQSZACIVSA-N | [2][3] |

Note: Experimental data such as melting point, boiling point, and specific solubility in various solvents are not extensively reported in publicly accessible literature and would typically be determined empirically during process development.

Contextual Significance: A Precursor to Ervogastat

The primary significance of this carboxylic acid lies in its role as a pivotal intermediate in the synthesis of Ervogastat, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT-2).[2][4][6] DGAT-2 is a critical enzyme in the terminal step of triglyceride synthesis, making it an attractive therapeutic target for metabolic disorders. The structural integrity and chirality of this intermediate are directly transferred to the final Ervogastat molecule, underscoring the importance of its quality control.

Proposed Synthetic Workflow

While the precise, proprietary synthesis routes used by manufacturers may vary, a plausible and logical retrosynthetic analysis suggests a convergent approach. The core structure can be conceptually disconnected into three primary synthons: 2-ethoxyphenol, a chiral 3-hydroxypiperidine derivative, and a 2-halopyrimidine-5-carboxylic acid derivative.

A forward synthesis would likely involve the following key transformations:

-

Williamson Ether Synthesis: Reaction of 2-ethoxyphenol with a protected (R)-3-hydroxypiperidine derivative under basic conditions to form the ether linkage. The choice of protecting group on the piperidine nitrogen is critical to prevent side reactions and facilitate purification.

-

Deprotection: Removal of the nitrogen protecting group to yield (R)-3-(2-ethoxyphenoxy)piperidine.

-

Nucleophilic Aromatic Substitution (SNAr): Coupling of the secondary amine of the piperidine derivative with an activated pyrimidine ring (e.g., 2-chloropyrimidine-5-carboxylic acid or its ester). This reaction is typically performed in the presence of a non-nucleophilic base to scavenge the generated acid.

-

Saponification (if necessary): If an ester derivative of the pyrimidine was used, a final hydrolysis step is required to yield the target carboxylic acid.

Safety, Handling, and Storage

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[1] However, as a matter of good laboratory practice, it should be handled with care by personnel trained in chemical safety.

| Guideline | Recommendation |

| Personal Protective Equipment (PPE) | Standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |

| Handling | Avoid generating dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling. |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |

| First Aid (Skin) | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |

| First Aid (Ingestion) | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical advice.[1] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. A recommended storage temperature is often between 2-8°C.[5] |

Experimental Protocol: Quality Control and Characterization

To ensure the suitability of this intermediate for subsequent synthetic steps, rigorous quality control is essential. The following is a standardized, field-proven workflow for verifying the identity and purity of a new batch of the compound.

Objective

To confirm the identity and determine the purity of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Mass Spectrometry (MS).

Materials and Reagents

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation

-

HPLC system with a UV-Vis detector (e.g., PDA or DAD)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mass Spectrometer with an Electrospray Ionization (ESI) source

Step-by-Step Methodology

-

Standard Preparation:

-

Accurately weigh approximately 5 mg of the compound into a 50 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a stock solution of ~100 µg/mL.

-

Causality: This concentration is typically within the linear range of both UV and MS detectors, preventing saturation while ensuring a strong signal.

-

-

HPLC-UV Method:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

UV Detection: Monitor at 254 nm and 280 nm.

-

Causality: A gradient method is employed to ensure elution of potential impurities with varying polarities. Formic acid aids in protonation for better peak shape and MS ionization. C18 is a general-purpose reverse-phase column suitable for this type of molecule.

-

-

Mass Spectrometry Method (in-line with HPLC):

-

Ionization Mode: ESI Positive

-

*Rationale: The presence of nitrogen atoms in the pyrimidine and piperidine rings makes the molecule readily protonated, yielding a strong signal ([M+H]+) in positive ion mode.

-

Expected Mass: The theoretical monoisotopic mass is 343.15. The expected [M+H]+ ion to monitor is m/z 344.16.

-

Scan Range: 100-500 m/z

-

-

Data Analysis:

-

Identity Confirmation: The retention time of the major peak in the sample chromatogram should match that of a previously characterized reference standard. The mass spectrum of this peak should show a prominent ion at m/z 344.16.

-

Purity Assessment: Calculate the area percentage of the main peak in the UV chromatogram (at 254 nm). Purity is reported as: (Area of Main Peak / Total Area of All Peaks) x 100%. The result should be ≥95% to meet typical quality standards.

-

Conclusion

This compound is a specialized chemical entity whose value is intrinsically linked to its role in the synthesis of high-value pharmaceutical targets like Ervogastat. While not a therapeutic agent itself, a thorough understanding of its properties, synthesis, and quality control is indispensable for any research or manufacturing campaign that utilizes it. This guide provides a foundational framework for its scientific and technical assessment, empowering researchers to handle and utilize this important building block with confidence and precision.

References

-

MedChemExpress. (2025). Safety Data Sheet: this compound.

-

Biomol GmbH. (n.d.). This compound.

-

Bio-Connect. (n.d.). HY-169499 (R)-2-(3-(2-Ethoxyphenoxy)piperidin-1-yl)pyrimid....

-

InvivoChem. (n.d.). This compound.

-

J&K Scientific. (n.d.). This compound.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]

- 4. shop.bio-connect.nl [shop.bio-connect.nl]

- 5. jiehuapharma.com [jiehuapharma.com]

- 6. This compound | Acyltransferase | 1809064-89-8 | Invivochem [invivochem.com]

A Strategic Guide to the Preliminary In Vitro Evaluation of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid: A Potential Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitor

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro evaluation of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid. This compound is a known intermediate in the synthesis of Ervogastat, a potent and selective Diacylglycerol Acyltransferase 2 (DGAT2) inhibitor.[1][2] Given its structural parentage, it is hypothesized that the compound itself may possess inhibitory activity against DGAT2, a critical enzyme in triglyceride biosynthesis.[1][3] This document outlines a strategic sequence of in vitro studies, beginning with direct target engagement and progressing to cellular functional assays and early safety profiling. The protocols and rationale provided herein are designed for researchers, scientists, and drug development professionals to generate a robust preliminary data package, enabling informed decisions for further development.

Introduction: The Rationale for Targeting DGAT2

Diacylglycerol O-acyltransferase 2 (DGAT2) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final, committed step in the synthesis of triglycerides (TGs).[3][4] This pathway is central to energy storage and lipid homeostasis. Dysregulation of DGAT2 activity and subsequent TG accumulation in the liver are strongly implicated in the pathophysiology of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[5] Consequently, selective inhibition of DGAT2 presents a promising therapeutic strategy for these conditions.[6]

The subject of this guide, this compound, is a synthetic precursor to the clinical-stage DGAT2 inhibitor Ervogastat (PF-06865571).[1][2] This lineage provides a strong scientific basis for investigating its intrinsic activity against DGAT2. The following in vitro cascade is designed to rigorously test this hypothesis.

Primary Target Engagement: Biochemical Assays

The initial step is to ascertain direct interaction and inhibition of the DGAT2 enzyme in a cell-free system. This approach isolates the enzyme-inhibitor interaction from cellular complexities like membrane transport and competing metabolic pathways.

Scientific Rationale

Biochemical assays provide a quantitative measure of a compound's ability to inhibit the catalytic activity of a purified or recombinant enzyme. By directly measuring the formation of the enzymatic product, we can determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀), which is a fundamental measure of compound potency.[7] The choice between a traditional radioactive assay and a more modern mass spectrometry-based method depends on available resources and throughput requirements. The LC/MS approach offers the advantage of directly measuring the unlabeled enzymatic product, which can be beneficial for impure enzyme preparations.[8]

Experimental Workflow: DGAT2 Biochemical Inhibition

Caption: Workflow for the DGAT2 Biochemical Inhibition Assay.

Detailed Protocol: LC/MS-Based DGAT2 Inhibition Assay

This protocol is adapted from established methods for measuring DGAT2 activity.[8]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 1 mg/mL BSA. Note: High MgCl₂ concentrations can inhibit DGAT2, so this may require optimization.[9]

-

Enzyme Solution: Dilute recombinant human DGAT2 enzyme in assay buffer to the desired final concentration.

-

Substrate 1 (DAG): Prepare a stock solution of 1,2-Dioleoyl-sn-glycerol (DAG) in DMSO.

-

Substrate 2 (Acyl-CoA): Prepare a stock solution of Oleoyl-CoA in water.

-

Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

-

-

Assay Procedure:

-

To a 96-well plate, add 1 µL of the serially diluted test compound, positive control (e.g., Ervogastat), or DMSO (vehicle control).

-

Prepare a master mix containing the DGAT2 enzyme and DAG in assay buffer. Add 50 µL of this master mix to each well.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the Oleoyl-CoA solution to each well.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction by adding 100 µL of an ice-cold solution of methanol containing an internal standard (e.g., a deuterated triglyceride).

-

Seal the plate and centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the supernatant to a new plate for LC/MS analysis.

-

-

Data Analysis:

-

Monitor the formation of the triglyceride product (triolein) via liquid chromatography-mass spectrometry (LC/MS).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and a high-concentration positive control (100% inhibition) wells.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

| Parameter | Description | Target Value |

| IC₅₀ | Half-maximal inhibitory concentration | < 10 µM (for initial consideration) |

| Hill Slope | Steepness of the dose-response curve | ~1 |

| Max Inhibition | Maximum achievable inhibition | > 90% |

Cellular Activity Confirmation

Following successful demonstration of biochemical inhibition, the next critical step is to assess the compound's activity in a relevant cellular context. This confirms that the compound can penetrate cell membranes and engage the DGAT2 target within its native environment to produce a functional effect—the reduction of triglyceride synthesis.

Scientific Rationale

A cell-based assay provides a more physiologically relevant system than a biochemical assay.[10] It accounts for factors such as compound permeability, efflux, intracellular metabolism, and target engagement within the complex milieu of the cell. Using a human hepatocyte-derived cell line, such as HepG2, is particularly relevant as the liver is a primary site for TG synthesis and a key target organ for NASH therapies.[11] The assay measures the incorporation of a labeled precursor (e.g., a stable isotope-labeled fatty acid) into the cellular triglyceride pool.

Experimental Workflow: Cellular Triglyceride Synthesis Assay

Caption: Workflow for the Cell-Based DGAT2 Functional Assay.

Detailed Protocol: Stable Isotope Labeling Cellular Assay

This protocol is based on advanced methods for tracking lipid synthesis.[10]

-

Cell Culture:

-

Seed HepG2 cells (available from ATCC) into 24-well plates at an appropriate density and culture in standard medium until they reach approximately 80% confluency.[12]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Aspirate the old medium from the cells and replace it with the compound-containing medium. Incubate for 1-2 hours at 37°C.

-

-

Stable Isotope Labeling:

-

Prepare a solution of [¹³C₁₈]oleic acid complexed to BSA in culture medium.

-

Add this solution to each well and incubate for an additional 4-6 hours at 37°C to allow for its incorporation into newly synthesized triglycerides.

-

-

Lipid Extraction and Analysis:

-

Aspirate the medium and wash the cells twice with cold PBS.

-

Lyse the cells and collect the lysate. Reserve a small aliquot for protein quantification (e.g., using a BCA assay).

-

Perform a lipid extraction on the remaining lysate using a chloroform:methanol solvent system.

-

Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC/MS/MS analysis.

-

Quantify the amount of ¹³C-labeled triglycerides.

-

-

Data Analysis:

-

Normalize the ¹³C-triglyceride signal to the total protein content for each well.

-

Calculate the percent inhibition of triglyceride synthesis for each compound concentration relative to the vehicle control.

-

Determine the cellular IC₅₀ value by plotting and fitting the dose-response data as described for the biochemical assay.

-

| Parameter | Description | Target Value |

| Cellular IC₅₀ | Potency in a relevant cell model | < 25 µM, ideally close to biochemical IC₅₀ |

| Cytotoxicity | Assessed concurrently (see Section 4.2) | IC₅₀ for cytotoxicity should be >10-fold higher than the functional IC₅₀ |

Early Stage Safety and Selectivity Profiling

Early assessment of a compound's potential liabilities is crucial to the "fail early, fail often" strategy in drug discovery, which helps to mitigate risks and conserve resources.[13] These assays provide an initial view of a compound's selectivity and potential for off-target toxicity.

Scientific Rationale

-

DGAT1 Selectivity: DGAT1 is the closest isoform to DGAT2, catalyzing the same reaction but with different tissue distribution and substrate preferences.[14] Inhibition of DGAT1 has been associated with gastrointestinal side effects in clinical trials.[6] Therefore, demonstrating selectivity for DGAT2 over DGAT1 is a critical early checkpoint.

-

General Cytotoxicity: A cytotoxicity assay provides a general measure of a compound's potential to harm cells. It is essential to ensure that the observed reduction in triglyceride synthesis is due to specific enzyme inhibition and not simply a consequence of cell death.

-

CYP450 Inhibition: Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism.[15] Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) can lead to adverse drug-drug interactions (DDIs). Early screening for CYP inhibition is a standard and necessary step.[16][17]

Recommended Assays and Protocols

| Assay | Purpose | Methodology Summary | Data Output |

| DGAT1 Counter-Screen | To assess selectivity against the DGAT1 isoform. | A biochemical inhibition assay identical to the DGAT2 assay, but using recombinant human DGAT1 enzyme. | IC₅₀ (DGAT1) |

| Cytotoxicity Assay | To measure general cell health and viability. | Treat HepG2 cells with the compound for 24-48 hours. Measure cell viability using a standard readout like CellTiter-Glo® (measures ATP) or MTT assay. | CC₅₀ (50% cytotoxic concentration) |

| CYP450 Inhibition Panel | To identify potential for drug-drug interactions. | Incubate the compound with human liver microsomes and specific probe substrates for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Measure the inhibition of probe substrate metabolism via LC/MS.[15] | IC₅₀ for each CYP isoform |

Data Interpretation

The goal is to build a selectivity and safety profile for the compound.

| Data Point | Calculation | Desired Profile |

| DGAT1/DGAT2 Selectivity Index | IC₅₀ (DGAT1) / IC₅₀ (DGAT2) | > 70-fold[1] |

| Therapeutic Index (in vitro) | CC₅₀ (Cytotoxicity) / Cellular IC₅₀ (DGAT2) | > 10-fold |

| CYP Inhibition | IC₅₀ values for major isoforms | > 10 µM |

Conclusion and Next Steps

This technical guide outlines a logical and efficient cascade of in vitro experiments to perform a preliminary evaluation of this compound. By systematically assessing its biochemical potency, cellular activity, and early safety profile, researchers can generate the foundational data required to justify further investment.

A positive outcome from this screening cascade—characterized by potent and selective DGAT2 inhibition in both biochemical and cellular assays, coupled with a clean early safety profile—would provide strong support for advancing the compound into more comprehensive preclinical studies. These would include metabolic stability assays (using liver microsomes and hepatocytes) to predict clearance, and eventually, in vivo pharmacokinetic and efficacy studies in relevant animal models of metabolic disease.[18][19]

References

- BenchChem. (n.d.). Application Notes and Protocols for Measuring DGAT2 Inhibition with JNJ-DGAT2-A.

- Cyprotex. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.

- Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling.

- Admescope. (n.d.). Time-critical early ADME characterization.

- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.

- WuXi AppTec. (2023, March 30). What Are Metabolite Profiling & Identification Studies?.

- Li, C., et al. (2012). High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity. Journal of Lipid Research, 53(7), 1436-1446.

- ResearchGate. (n.d.). Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis.

- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.

- ELK Biotechnology. (n.d.). Human DGAT2 (Diacylglycerol-O-Acyltransferase Homolog 2) ELISA Kit.

- Li, A. P. (2012). In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays. Drug Metabolism Letters, 6(1), 2-9.

- BioIVT. (n.d.). Metabolite Identification (Met ID) / Characterization / Profiling.

- Scribd. (n.d.). General Principles of Preclinical Screening.

- Assay Genie. (n.d.). Human Diacylglycerol-O-Acyltransferase Homolog 2 (DGAT2) ELISA Kit (HUDL00823).

- Bioss Antibodies. (n.d.). Human Diacylglycerol-O-Acyltransferase Homolog 2 (DGAT2) ELISA Kit.

- Eurofins Discovery. (n.d.). Drug Candidate Selection Panels.

- Slideshare. (n.d.). General principles of preclinical screening.

- IntechOpen. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. In Mass Spectrometry.

- Stone, S. J., et al. (2004). Functional and Topological Analysis of Yeast Acyl-CoA:Diacylglycerol Acyltransferase 2, an Endoplasmic Reticulum Enzyme Essential for Triacylglycerol Biosynthesis. Journal of Biological Chemistry, 279(12), 11767-11776.

- Thermo Fisher Scientific. (n.d.). Biochemical Assay Development.

- BPS Bioscience. (n.d.). Custom Biochemical Assay Development.

- NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis.

- Addona, G. H., et al. (2016). Identification of DGAT2 Inhibitors Using Mass Spectrometry. Journal of Biomolecular Screening, 21(3), 258-266.

- Chem Help ASAP. (2022, December 20).

- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.

- 2BScientific. (n.d.). ELISA Kit for Diacylglycerol-O-Acyltransferase Homolog 2 (DGAT2).

- Amerigo Scientific. (n.d.). Human Diacylglycerol-O-Acyltransferase Homolog 2 (DGAT2) ELISA Kit (Ready to Use).

- BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research.

- Pfizer Inc. (2023). Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life. Journal of Medicinal Chemistry, 66(15), 10456-10469.

- MDPI. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International Journal of Molecular Sciences, 25(17), 9235.

- ATCC. (n.d.). The Global Bioresource Center.

- Pfizer Inc. (2024). Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants.

- Drug Hunter. (2022, December 28). Ervogastat: A First-in-Class DGAT2 Inhibitor for NASH?.

- BenchChem. (n.d.). Technical Support Center: Diacylglycerol Acyltransferase (DGAT) Activity Assays.

- AOCS. (2019, July 23). Mammalian Diacylglycerol Acyltransferases (DGAT).

- BioMed Central. (2015). Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial. Nutrition & Metabolism, 12, 36.

- Technology Networks. (2023, November 14). Screening Strategies Used in Drug Discovery.

- Semantic Scholar. (n.d.). Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity.

- MDPI. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Biology, 7(3), 43.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. biossusa.com [biossusa.com]

- 4. Functional and Topological Analysis of Yeast Acyl-CoA:Diacylglycerol Acyltransferase 2, an Endoplasmic Reticulum Enzyme Essential for Triacylglycerol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. aocs.org [aocs.org]

- 15. In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 17. admescope.com [admescope.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. researchgate.net [researchgate.net]

The Shifting Fortunes of a Pyrimidine Carboxylic Acid: From a GPR119 Agonist for Diabetes to a Key Intermediate for a NASH Candidate

(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid , a molecule at the heart of a fascinating drug discovery and development journey, has traversed a unique path from a promising therapeutic candidate for type 2 diabetes to a critical building block in the synthesis of a novel treatment for non-alcoholic steatohepatitis (NASH). This technical guide delves into the intricate history of this compound, initially known as APD597 , detailing its discovery as a potent G protein-coupled receptor 119 (GPR119) agonist, its early clinical development, and its eventual repurposing as a key synthetic intermediate for the diacylglycerol acyltransferase 2 (DGAT2) inhibitor, ervogastat .

The Genesis of APD597: Targeting GPR119 for Type 2 Diabetes

The early 2000s saw a surge of interest in G protein-coupled receptors (GPCRs) as promising targets for metabolic diseases. Among these, GPR119 emerged as a particularly attractive candidate for the treatment of type 2 diabetes.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Its activation was shown to stimulate glucose-dependent insulin secretion from β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. This dual mechanism of action offered the potential for a novel oral therapy with a low risk of hypoglycemia.

Arena Pharmaceuticals, a company with a strong focus on GPCRs, initiated a drug discovery program to identify potent and orally bioavailable small-molecule agonists of GPR119. This effort led to the discovery of a series of pyrimidine-based compounds, with APD597, also known as JNJ-38431055, emerging as a lead candidate.[3]

Lead Optimization and Structure-Activity Relationship (SAR)

The development of APD597 was the result of extensive medicinal chemistry efforts focused on optimizing potency, selectivity, and pharmacokinetic properties. While specific details of the early SAR studies that led directly to APD597 are not extensively published in single comprehensive reports, analysis of related patents and publications from Arena Pharmaceuticals and other groups working on GPR119 agonists reveals key structural motifs essential for activity.

The general structure of many GPR119 agonists consists of a central heterocyclic core, a substituted piperidine or similar saturated heterocycle, and an aromatic "headpiece." In the case of APD597, the pyrimidine-5-carboxylic acid serves as the core, the (R)-3-(2-ethoxyphenoxy)piperidine moiety acts as a key recognition element for the receptor, and the carboxylic acid provides a handle for further modification or interaction within the binding pocket.